molecular formula C23H22N2O3S B3490589 N-CYCLOPROPYL-4-(4-METHYLPHENYL)-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXAMIDE

N-CYCLOPROPYL-4-(4-METHYLPHENYL)-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXAMIDE

Cat. No.: B3490589
M. Wt: 406.5 g/mol
InChI Key: WUPIFZMANAFDLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-CYCLOPROPYL-4-(4-METHYLPHENYL)-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of thiophene carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPROPYL-4-(4-METHYLPHENYL)-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the carboxamide group: This step often involves the reaction of the thiophene derivative with an amine under appropriate conditions.

    Attachment of the phenoxyacetamido group: This can be done through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This often includes the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPROPYL-4-(4-METHYLPHENYL)-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an alcohol derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying biological processes.

    Medicine: As a potential therapeutic agent for treating various diseases.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of N-CYCLOPROPYL-4-(4-METHYLPHENYL)-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXAMIDE depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    N-CYCLOPROPYL-4-(4-METHYLPHENYL)-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXAMIDE: can be compared with other thiophene carboxamides, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the phenoxyacetamido group and the cyclopropyl group, which can impart unique chemical and biological properties.

Properties

IUPAC Name

N-cyclopropyl-4-(4-methylphenyl)-2-[(2-phenoxyacetyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c1-15-7-9-16(10-8-15)19-14-29-23(21(19)22(27)24-17-11-12-17)25-20(26)13-28-18-5-3-2-4-6-18/h2-10,14,17H,11-13H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPIFZMANAFDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2C(=O)NC3CC3)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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